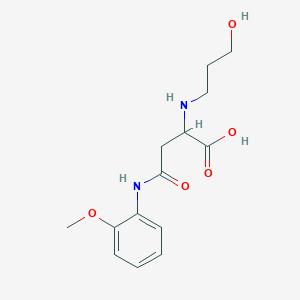![molecular formula C15H18ClNO B2447017 3-[(3-クロロ-2-メチルフェニル)アミノ]-5,5-ジメチルシクロヘキサ-2-エン-1-オン CAS No. 327981-30-6](/img/structure/B2447017.png)
3-[(3-クロロ-2-メチルフェニル)アミノ]-5,5-ジメチルシクロヘキサ-2-エン-1-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tolfenamic Acid, also known as 2-[(3-Chloro-2-methylphenyl)amino]benzoic acid, is a fenamate and is made up of a monocarboxylate diphenylamine nucleus . It is a non-steroidal anti-inflammatory agent .
Molecular Structure Analysis
The empirical formula of Tolfenamic Acid is C14H12ClNO2, and its molecular weight is 261.70 . The SMILES string representation is Cc1c(Cl)cccc1Nc2ccccc2C(O)=O .Physical And Chemical Properties Analysis
Tolfenamic Acid is a powder that is soluble in ethanol . Its solubility in ethanol is 50 mg/mL, and it appears clear and greenish-yellow .科学的研究の応用
抗炎症作用および鎮痛作用
トルフェナム酸は、非ステロイド性抗炎症薬(NSAIDs)のフェナム酸系に属します。それは、炎症と痛み経路に重要な役割を果たすシクロオキシゲナーゼ(COX)酵素を阻害することにより、強力な抗炎症作用と鎮痛作用を発揮します。 研究者は、関節炎、筋骨格の痛み、手術後の痛みなどの状態を管理するためのトルフェナム酸の使用を検討してきました .
ウレアーゼ阻害
最近の研究では、トルフェナム酸の誘導体がウレアーゼ阻害剤として研究されています。ウレアーゼは尿素加水分解に関与する酵素であり、その阻害は、胃潰瘍や尿路感染症など、ウレアーゼ活性に関連する状態の治療に潜在的な用途があります。 誘導体4iは有望な阻害活性を示しました .
抗がん作用
トルフェナム酸は、特に特定のがん細胞株に対して、抗がん作用を示します。研究者は、細胞増殖、アポトーシス、および腫瘍増殖阻害に対するトルフェナム酸の影響を調査してきました。 さらなる研究が必要ですが、がん治療における補助療法としてのその可能性は興味深いものです .
植物成長調節
トルフェナム酸は、植物の成長と発達への影響について研究されてきました。それはオーキシン輸送に影響を与え、根の伸長、種子の発芽、植物全体の成長に影響を与える可能性があります。 農業や園芸におけるトルフェナム酸の使用は、さらなる調査が必要です .
結晶工学と多形
研究者は、トルフェナム酸の多形の熱力学的および構造的側面を調査してきました。その結晶構造と相転移を理解することは、薬剤の製剤と安定性にとって不可欠です。 昇華熱と融解熱のデータは、その製薬特性を最適化するために研究されてきました .
要約すると、トルフェナム酸の多面的用途は、抗炎症療法、ウレアーゼ阻害、潜在的な抗がん作用、植物成長調節、片頭痛管理、結晶工学にまで及びます。その多様な特性により、トルフェナム酸はさまざまな科学分野におけるさらなる調査と開発のための魅力的な化合物となっています。 🌟
作用機序
Target of Action
The compound 3-[(3-Chloro-2-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one is structurally related to Tolfenamic acid . Tolfenamic acid is known to inhibit cyclooxygenases (EC 1.14.99.1) and pantothenate kinase (EC 2.7.1.33) . These enzymes play crucial roles in the synthesis of prostaglandins and coenzyme A, respectively .
Mode of Action
The compound likely interacts with its targets by binding to their active sites, thereby inhibiting their function. For instance, as a cyclooxygenase inhibitor, it prevents the conversion of arachidonic acid to cyclic endoperoxides, precursors of prostaglandins . As a pantothenate kinase inhibitor, it interferes with the phosphorylation of pantothenate (Vitamin B5), a critical step in coenzyme A synthesis .
Biochemical Pathways
The inhibition of cyclooxygenases disrupts the prostaglandin synthesis pathway , leading to reduced production of prostaglandins . Prostaglandins are involved in various physiological processes, including inflammation, pain sensation, and regulation of body temperature .
The inhibition of pantothenate kinase affects the Coenzyme A synthesis pathway . Coenzyme A is essential for fatty acid synthesis and degradation, and the citric acid cycle .
Pharmacokinetics
Based on its structural similarity to tolfenamic acid, it may exhibit similar adme (absorption, distribution, metabolism, and excretion) properties
Result of Action
The inhibition of prostaglandin synthesis can lead to anti-inflammatory, analgesic, and antipyretic effects . The disruption of coenzyme A synthesis could potentially affect energy metabolism, given the role of coenzyme A in various metabolic pathways .
Safety and Hazards
生化学分析
Biochemical Properties
The compound 3-[(3-Chloro-2-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one has been found to interact with various enzymes and proteins. It has been reported to have inhibitory activity against jack bean urease (JBU), a key enzyme in the hydrolysis of urea . The compound’s interaction with this enzyme suggests that it may play a role in modulating urea metabolism .
Cellular Effects
The effects of 3-[(3-Chloro-2-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one on cellular processes are diverse. It has been reported to inhibit the synthesis of prostaglandins, lipid compounds that play key roles in inflammation and pain signaling . Additionally, it has been associated with the induction of apoptosis in certain cancer cells .
Molecular Mechanism
At the molecular level, 3-[(3-Chloro-2-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one exerts its effects through various mechanisms. It is known to inhibit cyclooxygenases (COX), enzymes that catalyze the conversion of arachidonic acid to prostaglandins . This inhibition prevents the formation of prostaglandins, thereby modulating inflammatory responses .
Temporal Effects in Laboratory Settings
It is known that the compound has a certain degree of stability, as indicated by its defined molecular weight of 261.704 .
Metabolic Pathways
Its interaction with enzymes like cyclooxygenases suggests that it may be involved in the metabolism of arachidonic acid .
特性
IUPAC Name |
3-(3-chloro-2-methylanilino)-5,5-dimethylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO/c1-10-13(16)5-4-6-14(10)17-11-7-12(18)9-15(2,3)8-11/h4-7,17H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRNBORVFTDIRDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC2=CC(=O)CC(C2)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-fluorophenyl)-N-[4-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2446935.png)
![2,3-Dihydropyrrolo[2,3-b]pyridine-1-sulfonyl chloride](/img/structure/B2446937.png)

![(E)-2-amino-1-((4-ethoxybenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2446939.png)
![N-(3-chloro-2-methylphenyl)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide](/img/structure/B2446940.png)
![4-chloro-N-(3,4-dichlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2446942.png)
![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2446945.png)
![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methyl-N,4-bis(4-methylphenyl)thiophene-3-sulfonamide](/img/structure/B2446947.png)
![N-(6-methylpyridin-2-yl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2446949.png)

![3-{5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazol-2-yl}-1-(2-chlorobenzenesulfonyl)urea](/img/structure/B2446951.png)

![N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide](/img/structure/B2446954.png)
![N-[(4-chlorophenyl)(cyano)methyl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2446956.png)